molecular formula C14H16O3 B1324722 2-Carboethoxyphenyl cyclobutyl ketone CAS No. 898790-52-8

2-Carboethoxyphenyl cyclobutyl ketone

Cat. No. B1324722
M. Wt: 232.27 g/mol
InChI Key: QCTFLWVWPZRPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cis-γ-functionalized cyclobutyl ketones, such as 2-Carboethoxyphenyl cyclobutyl ketone, involves a sequential C−H/C−C functionalization strategy . A bicyclo [1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure . This intermediate then undergoes a ligand-enabled, palladium-catalyzed C−C cleavage/functionalization to produce valuable cis-γ - (hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones .


Molecular Structure Analysis

The molecular formula of 2-Carboethoxyphenyl cyclobutyl ketone is C14H16O3 . For more detailed structural information, you may refer to resources like PubChem .


Chemical Reactions Analysis

The [2 + 2] photocycloaddition is a frequently used photochemical reaction in the synthesis of cyclobutanes . This reaction emphasizes synthetically relevant, regio-, and stereoselective reactions .


Physical And Chemical Properties Analysis

2-Carboethoxyphenyl cyclobutyl ketone is a yellow crystalline solid with a melting point of 75-77°C. Its molecular weight is 232.27500, and it has a density of 1.147g/cm3 .

Scientific Research Applications

Catalytic Processes and Synthetic Applications

Research has shown various synthetic applications of compounds structurally related to 2-Carboethoxyphenyl cyclobutyl ketone, highlighting their versatility in organic synthesis. One notable application involves the use of l-proline-catalyzed direct asymmetric aldol reactions for the synthesis of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones. This method demonstrates the efficient use of cyclobutyl derivatives in constructing carbo- and heterocyclic compounds, showcasing the utility of such structures in the synthesis of complex molecules (Bernard et al., 2007).

Photocatalytic Applications

The photocatalytic [2 + 2] cycloadditions of enones, facilitated by visible light and Ru(bpy)(3)(2+), demonstrate another application where related ketones undergo reactions with Michael acceptors. This process allows for the synthesis of cyclobutane carboxamides, esters, thioesters, and acids, highlighting the potential of cyclobutyl ketones in photocatalytic applications and the synthesis of valuable cyclobutane derivatives (Tyson et al., 2012).

Deoxygenation and Ketone Synthesis

A remarkable advancement is the deoxygenative ketone synthesis from aromatic carboxylic acids and alkenes. This method, facilitated by visible-light photoredox catalysis, enables the synthesis of structurally diverse ketones, including those related to 2-Carboethoxyphenyl cyclobutyl ketone, showcasing a novel approach for the construction of aryl ketone units through catalytic carbon–carbon coupling reactions (Zhang et al., 2018).

Structural and Reactivity Studies

Studies on the beta-scission reaction of tertiary arylcarbinyloxyl radicals, including those with alpha-cyclobutyl groups, reveal insights into the reactivity and stability of such radicals. This research contributes to understanding the structural effects on the reactivity of cyclobutyl ketones and their derivatives, providing valuable information for designing new synthetic routes and understanding the behavior of these compounds under various conditions (Bietti et al., 2005).

Safety And Hazards

According to the Safety Data Sheets, 2-Carboethoxyphenyl cyclobutyl ketone is classified as Acute Tox. 4 H315 Skin Irrit. 2 H319 Eye Irrit. 2A H335 STOT SE 3 . It’s always important to handle chemicals with appropriate safety measures.

Future Directions

1,3-Difunctionalized cyclobutanes, like 2-Carboethoxyphenyl cyclobutyl ketone, are an emerging scaffold in medicinal chemistry that can confer beneficial pharmacological properties to small-molecule drug candidates . Future research will undoubtedly reveal a more complex mechanistic framework for their action, which should enable improved formulations offering comparable or superior efficacy with fewer side-effects .

properties

IUPAC Name

ethyl 2-(cyclobutanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)12-9-4-3-8-11(12)13(15)10-6-5-7-10/h3-4,8-10H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTFLWVWPZRPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642519
Record name Ethyl 2-(cyclobutanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carboethoxyphenyl cyclobutyl ketone

CAS RN

898790-52-8
Record name Ethyl 2-(cyclobutanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.